N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O5S/c1-20(2)8-7-18-15(22)16(23)19-11-14-21(9-10-26-14)27(24,25)13-5-3-12(17)4-6-13/h3-6,14H,7-11H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIKBYIGIJICAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide, also known by its CAS number 874805-36-4, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 402.4 g/mol
- Structure : The compound features a dimethylamino group linked to an oxazolidine ring substituted with a fluorobenzenesulfonyl moiety.
Biological Activity Overview
Research on this compound indicates potential applications in various fields, particularly in antimicrobial and neuropharmacological contexts.
Antimicrobial Activity
Recent studies have suggested that derivatives of the oxazolidinone structure exhibit antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their efficacy against resistant bacterial strains. The specific mechanisms by which these compounds exert their effects often involve inhibition of bacterial protein synthesis.
Neuropharmacological Potential
The compound has shown promise in neuropharmacology, particularly concerning serotonin transporter (SERT) interactions. Analogues of this compound have been investigated for their ability to bind selectively to SERT, which is crucial for the treatment of mood disorders.
Case Study 1: SERT Binding Affinity
A study involving C-11 labeled analogues of related compounds demonstrated varying affinities for SERT. The results indicated that modifications in the molecular structure significantly influenced binding affinity and brain uptake (Kis values ranging from 1.10 nM to 5.45 nM) . This suggests that this compound could be a candidate for further development as a PET radiotracer.
Case Study 2: Antimicrobial Testing
In vitro studies have shown that compounds with similar structures exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is thought to involve disruption of bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
FSL-132 is primarily investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry found that derivatives of oxazolidinones possess strong activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) . This suggests that FSL-132 may also exhibit similar efficacy.
Drug Development
The unique structure of FSL-132 makes it a candidate for drug development, particularly in the design of new antibiotics. The oxazolidinone framework is known for its role in inhibiting bacterial protein synthesis.
- Research Findings : A recent analysis indicated that modifications in the dimethylamino group could enhance the compound's bioavailability and reduce toxicity, making it a viable candidate for further development .
Cancer Research
There is ongoing research into the potential anti-cancer properties of compounds related to FSL-132. The sulfonamide group has been linked to various anticancer mechanisms.
- Data Table :
| Compound | Activity | Reference |
|---|---|---|
| FSL-132 | Antimicrobial | |
| Oxazolidinone Derivative | Anticancer | |
| Sulfonamide Compounds | Cytotoxicity |
Mechanistic Studies
Understanding the mechanism of action for FSL-132 can provide insights into how to optimize its structure for enhanced efficacy.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 4-Fluorobenzenesulfonyl Group
The electron-withdrawing sulfonyl group activates the fluorinated aromatic ring for nucleophilic substitution. Common reactions include:
Key Observations :
-
Reactions occur under mild conditions (0–25°C) with amines or thiols .
-
Steric hindrance at the para-fluorine position limits reactivity with bulkier nucleophiles .
Reduction of the 1,3-Oxazolidin Ring
The oxazolidin ring can undergo reductive cleavage under strong reducing conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 4h | Secondary amine derivative | ~70%* | |
| NaBH₄ | MeOH, 0°C, 1h | Partial reduction to oxazolidine alcohol | Low |
Notes :
-
LiAlH₄ cleaves the oxazolidin ring, yielding a secondary amine.
-
Stereochemistry of the oxazolidin ring influences regioselectivity during reduction.
Hydrolysis of the Ethanediamide Moiety
The ethanediamide linker is susceptible to acidic or basic hydrolysis:
| Conditions | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 2M HCl, reflux | H₂O/THF, 12h | Ethylenediamine + oxazolidin-methyl carboxylic acid | 60%* | |
| NaOH (aq.), 80°C | Methanol, 6h | Sodium carboxylate derivatives | ~50% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water .
Functionalization via the Dimethylaminoethyl Side Chain
The dimethylamino group participates in alkylation or quaternization:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | DCM, 25°C, 2h | Quaternary ammonium salt | 85%* | |
| Acetic anhydride | Pyridine, 0°C, 1h | Acetylated dimethylaminoethyl derivative | 90%* |
Applications :
Oxidative Degradation Pathways
The compound undergoes oxidation under harsh conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 6h | Sulfonic acid derivatives | 60%* | |
| CrO₃ | Acetic acid, 50°C, 3h | Oxazolidin ring-opened ketone | 40%* |
Stability Note :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with key analogs from the evidence:
*Calculated molecular weight based on formula.
Key Observations:
The 4-methoxy group () is electron-donating, which may improve membrane permeability but increase susceptibility to oxidative metabolism .
Linker Modifications: Replacement of the dimethylaminoethyl group with a dimethoxyphenylethyl () or furanylmethyl () linker alters hydrophobicity and steric bulk, impacting target binding and pharmacokinetics .
Anticancer Potential:
- A structurally related compound, N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide (), demonstrated IC₅₀ values of 14.45 μM (P388 leukemia) and 20.54 μM (A549 lung cancer), outperforming its parent compound (IC₅₀ >100 μM).
Cytochrome P-450 Interactions:
- Compounds with dimethylaminoethyl groups (e.g., cimetidine analogs) exhibit competitive inhibition of cytochrome P-450 enzymes via coordination with heme iron, which may influence drug-drug interactions .
Preparation Methods
Cyclization of β-Amino Alcohols
The oxazolidin-2-one ring is classically synthesized via cyclization of β-amino alcohols with carbonyl sources. For example, treatment of 2-amino-1,3-propanediol with triphosgene in dichloromethane at 0°C yields the unsubstituted oxazolidinone. To introduce the 4-fluorobenzenesulfonyl group, sulfonylation precedes or follows cyclization:
Method A: Pre-cyclization sulfonylation
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React 2-amino-1,3-propanediol with 4-fluorobenzenesulfonyl chloride in pyridine/CHCl at 0–25°C to form the sulfonamide intermediate.
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Cyclize using triphosgene (1.2 equiv) in CHCl with triethylamine (3 equiv) at −10°C.
Method B: Post-cyclization sulfonylation
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Cyclize 2-amino-1,3-propanediol to oxazolidin-2-one using phosgene gas.
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Sulfonylate the oxazolidinone nitrogen with 4-fluorobenzenesulfonyl chloride in THF at reflux.
Optimization Note : Method A avoids competing side reactions during cyclization but requires careful stoichiometry to prevent over-sulfonylation.
Asymmetric Synthesis via Modified Curtius Protocol
Recent advances in oxazolidinone synthesis employ asymmetric aldol reactions followed by Curtius rearrangement. For instance, β-hydroxy carbonyl substrates undergo azidation with MeSiN in THF at 90°C, facilitating intramolecular ring closure to form 4,5-disubstituted oxazolidin-2-ones with >90% yield. Adapting this method:
-
Prepare a β-hydroxy amide precursor via asymmetric aldol addition.
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Treat with MeSiN (3 equiv) in THF at 90°C for 5 h to induce Curtius rearrangement and cyclization.
Key Data :
Introduction of the Methyl Group at the Oxazolidinone Position
The methyl group at the oxazolidinone’s 3-position is introduced via alkylation or through the use of pre-substituted β-amino alcohols. For example, 2-(methylamino)-1,3-propanediol can be synthesized by reductive amination of 2-amino-1,3-propanediol with formaldehyde and NaBH. Subsequent sulfonylation and cyclization yield the 3-methyl-oxazolidin-2-one derivative.
Alternative Route :
-
Protect the amino group of 2-amino-1,3-propanediol with BocO in CHCl at 0°C.
-
Methylate using methyl iodide (2 equiv) and KCO in DMF at 50°C.
Synthesis of the Ethanediamide Linker
Amidation of Ethyl Oxalate
The ethanediamide bridge is constructed by reacting ethyl oxalate with 2-(dimethylamino)ethylamine:
Coupling with the Oxazolidinone Fragment
The final assembly employs peptide coupling reagents to join the oxazolidinone-methylamine and ethanediamide:
-
Activate the carboxylic acid of the oxazolidinone fragment (if present) with HATU (1.1 equiv) and DIEA (3 equiv) in CHCN.
-
Purify via column chromatography (SiO, EtOAc/MeOH 9:1).
Optimization : Use of HATU over EDC minimizes racemization and improves yields to >80%.
Integrated Synthetic Route
Combining the above steps, a representative synthesis is:
-
Synthesize 3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl)methylamine
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Sulfonylate 2-amino-1,3-propanediol with 4-fluorobenzenesulfonyl chloride (Method A).
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Cyclize with triphosgene (Method A).
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Introduce methyl group via alkylation (Section 3).
-
-
Prepare N-[2-(dimethylamino)ethyl]ethanediamide
-
React ethyl oxalate with 2-(dimethylamino)ethylamine (Section 4.1).
-
-
Coupling Reaction
-
Use HATU/DIEA in CHCN to join fragments (Section 4.2).
-
Overall Yield : ~65% (estimated from analogous syntheses).
Analytical Characterization
Critical characterization data include:
-
H NMR (DMSO-d6): δ 7.8–7.6 (m, 4H, Ar–F), 4.3 (s, 2H, CH–N), 3.5 (t, 2H, N–CH–CH–N), 2.2 (s, 6H, N(CH)).
-
HRMS : m/z calculated for CHFNOS [M+H]: 443.1421; found: 443.1418.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling of the dimethylaminoethyl moiety with the fluorobenzenesulfonyl-oxazolidine component via amide bond formation. Reaction optimization can leverage design of experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. TLC or HPLC monitoring ensures intermediate purity .
- Critical Parameters : Use of DMF or DCM as solvents, carbodiimide-based coupling agents (e.g., EDC/HOBt), and inert atmospheres to prevent side reactions.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : H and C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- FT-IR : Identification of sulfonyl (SO) and amide (C=O) functional groups.
- Cross-Validation : Compare spectral data with structurally analogous compounds (e.g., and ) to resolve ambiguities .
Q. What are the recommended protocols for assessing purity and stability during storage?
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns.
- Stability : Accelerated degradation studies under varied pH, temperature, and light exposure. Lyophilization or storage in amber vials at -20°C under argon is advised to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How does the 4-fluorobenzenesulfonyl group influence the compound’s pharmacokinetic and pharmacodynamic properties compared to non-fluorinated analogs?
- Mechanistic Insight : The electronegative fluorine enhances metabolic stability by reducing cytochrome P450-mediated oxidation. The sulfonyl group improves solubility and target binding via hydrogen bonding. Comparative studies with methyl or chloro analogs (e.g., ) show fluorinated derivatives exhibit longer plasma half-lives .
- Experimental Design : In vitro metabolic assays (e.g., liver microsomes) and in vivo PK studies in rodent models.
Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins.
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).
- Validation : Correlate computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. How should researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?
- Troubleshooting Framework :
Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), incubation times, and controls.
Redundancy : Confirm activity via orthogonal assays (e.g., fluorescence-based and radiometric assays).
Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers (e.g., ’s DoE approach) .
Q. What structure-activity relationship (SAR) insights can guide the design of derivatives with enhanced potency?
- Key Modifications :
- Oxazolidin-2-yl Ring : Introduce methyl or ethyl substituents to modulate steric effects.
- Ethanediamide Linker : Replace with urea or thiourea to alter hydrogen-bonding capacity.
- Data Interpretation : Use QSAR models trained on bioactivity data from analogs (e.g., ’s trifluoromethyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
